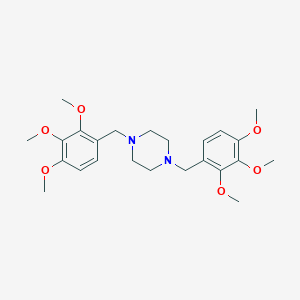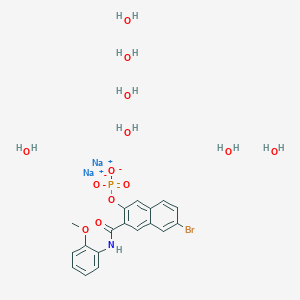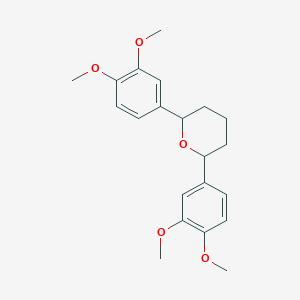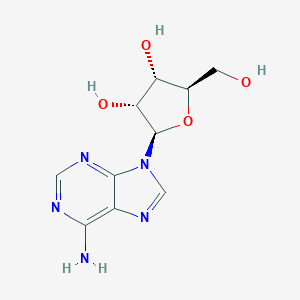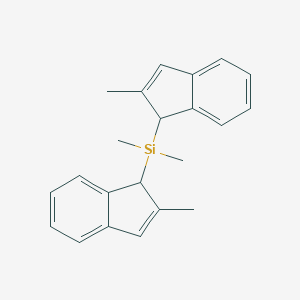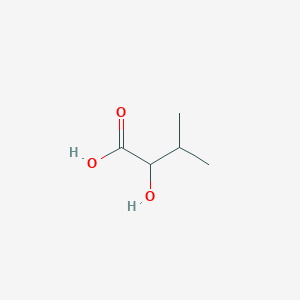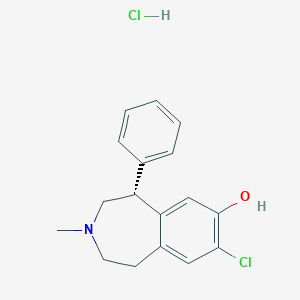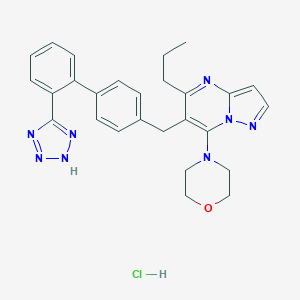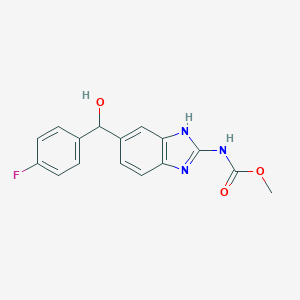![molecular formula C8H11NO2 B140941 Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate CAS No. 127745-59-9](/img/structure/B140941.png)
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate, also known as MATHEC, is a synthetic compound that has been of interest to researchers due to its potential as a therapeutic agent. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
作用機序
The exact mechanism of action of Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate is not fully understood, but it is believed to act on several targets in the body. One study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate inhibited the activity of a protein called c-Myc, which is involved in cell proliferation and is often overexpressed in cancer cells. Another study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate inhibited the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
生化学的および生理学的効果
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate has been shown to exhibit a range of biochemical and physiological effects. One study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate inhibited the growth of cancer cells by inducing apoptosis, or programmed cell death. Another study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate reduced inflammation in a mouse model of colitis by inhibiting the production of inflammatory cytokines. Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate has also been shown to have neuroprotective effects in a rat model of cerebral ischemia-reperfusion injury.
実験室実験の利点と制限
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments. It has also been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study. However, there are also limitations to using Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret results. Additionally, its effects may vary depending on the cell type or animal model used in experiments.
将来の方向性
There are several future directions for research on Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route for Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate, as well as its potential side effects. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate's neuroprotective effects make it a promising candidate for further study in this area. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate and its effects on different cell types and animal models.
合成法
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate can be synthesized using a multi-step process that involves the reaction of various chemical compounds. One commonly used method involves the reaction of 2,5-dimethylfuran with 1,3-cyclohexadiene in the presence of a catalyst to form 2,3,5,6-tetramethylcyclohexa-2,5-diene-1,4-dione. This compound is then reacted with hydrazine to form the intermediate 2,3,5,6-tetramethyl-4-azacyclohexa-2,5-diene-1,4-dione, which is subsequently reacted with methyl chloroformate to yield Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate.
科学的研究の応用
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate exhibited antitumor activity against several cancer cell lines, including breast, lung, and colon cancer cells. Another study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate had anti-inflammatory effects in a mouse model of inflammatory bowel disease.
特性
CAS番号 |
127745-59-9 |
|---|---|
製品名 |
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate |
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
methyl 4-azatricyclo[2.2.1.02,6]heptane-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-11-7(10)8-4-9-2-5(8)6(8)3-9/h5-6H,2-4H2,1H3 |
InChIキー |
LMLFWALLPVKQBH-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CN3CC1C2C3 |
正規SMILES |
COC(=O)C12CN3CC1C2C3 |
同義語 |
4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylicacid,methylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



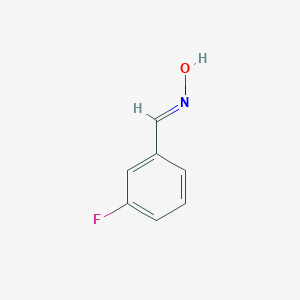
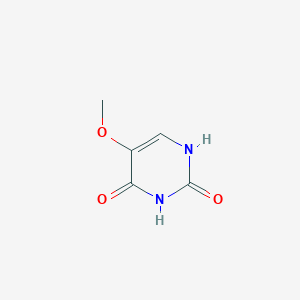
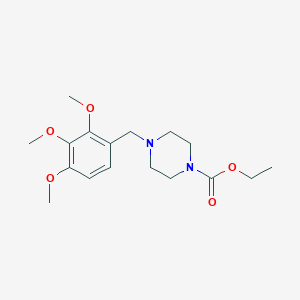
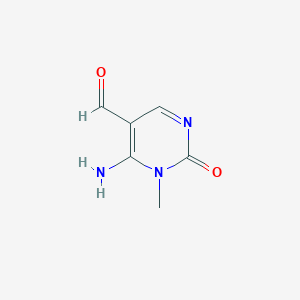
![2-[4-(Thiazol-2-yl)phenyl]propionic Acid](/img/structure/B140869.png)
